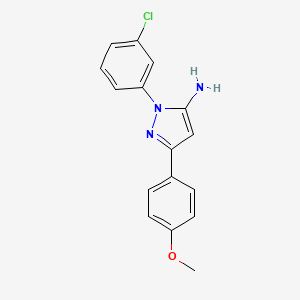

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₆H₁₄ClN₃O, with a monoisotopic mass of 299.0826 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a structural motif in kinase inhibitors and anticancer agents. For instance, a derivative incorporating this core structure demonstrated concentration-dependent inhibition of cancerous cells with an IC₅₀ of 23.01 μM .

Properties

CAS No. |

618098-31-0 |

|---|---|

Molecular Formula |

C16H14ClN3O |

Molecular Weight |

299.75 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14ClN3O/c1-21-14-7-5-11(6-8-14)15-10-16(18)20(19-15)13-4-2-3-12(17)9-13/h2-10H,18H2,1H3 |

InChI Key |

JGXJRQQVZANLKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclocondensation

The most widely reported method involves the cyclocondensation of 4-methoxyacetophenone with 3-chlorophenylhydrazine hydrochloride. Key steps include:

-

Formation of Pyrazole Intermediate : Refluxing 4-methoxyacetophenone (0.1 mol) and 3-chlorophenylhydrazine hydrochloride (0.1 mol) in ethanol with sodium acetate (0.1 mol) for 6 hours yields 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole.

-

Vilsmeier-Haack Formylation : Treating the pyrazole intermediate with phosphorus oxychloride (20 mL) and N,N-dimethylformamide (150 mL) at 0°C produces 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde.

-

Reductive Amination : The carboxaldehyde intermediate reacts with ammonia or ammonium acetate under reducing conditions (e.g., NaBH₃CN) to form the target amine.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | Sodium acetate |

| Yield (Step 1) | ~90% |

| Yield (Step 3) | 72–85% |

This method is reproducible but requires multiple steps and harsh reagents like phosphorus oxychloride.

Green Synthesis Using Heterogeneous Catalysts

Three-Component One-Pot Synthesis

A solvent-free approach using layered double hydroxide (LDH)-supported catalysts (LDH@PTRMS@DCMBA@CuI) enables efficient synthesis:

-

Reagents : 4-Methoxybenzaldehyde, 3-chlorophenylhydrazine, and malononitrile.

-

Mechanism : The catalyst facilitates Knoevenagel condensation followed by cyclization, achieving yields of 85–93%.

Advantages :

-

Short reaction time (≤30 minutes).

-

Avoids toxic solvents and byproducts.

Table 1: Comparison of Catalytic Methods

| Catalyst | Yield (%) | Time (min) | Temperature (°C) |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 93 | 15 | 55 |

| Conventional acid | 72 | 360 | 78 |

tert-Butoxide-Assisted Coupling of Esters

Direct Coupling via C–C Bond Formation

Potassium tert-butoxide mediates the coupling of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with 3-chloroaniline derivatives:

-

Reaction : Mixing the ester (1 mmol) with 3-chloroaniline (1.2 mmol) in THF at 0°C, followed by dropwise addition of KOtBu (2 mmol).

-

Cyclization : Stirring at room temperature for 2 hours forms the pyrazole ring.

Key Data :

Limitations : Requires anhydrous conditions and precise stoichiometry.

Solid-Phase Combinatorial Synthesis

Wang Resin-Bound Hydrazides

A scalable method for generating pyrazole libraries:

-

Immobilization : Wang resin functionalized with 1,1′-carbonyldiimidazole reacts with hydrazine hydrate to form hydrazide resin.

-

Condensation : Treatment with 2-(1-ethoxyethylidene)malononitrile yields resin-bound 5-aminopyrazole.

-

Cleavage : Isopropylamine cleavage releases 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine.

Advantages :

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Cyclocondensation and Ring Formation

The synthesis of this compound involves cyclocondensation between hydrazine derivatives and carbonyl-containing precursors. A typical protocol uses:

-

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine and 4-methoxybenzaldehyde under acidic (e.g., HCl) or basic conditions.

-

Solvents: Ethanol or methanol at 60–80°C.

Mechanism :

-

Hydrazine attacks the carbonyl carbon of the aldehyde.

-

Cyclization forms the pyrazole ring via elimination of water.

-

Aromatic substituents stabilize the ring through resonance .

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl and methoxyphenyl groups undergo EAS at specific positions:

The methoxy group directs substitutions to the para position, while the chloro group deactivates the phenyl ring .

Nucleophilic Substitution

The chlorine atom on the 3-chlorophenyl group participates in SNAr reactions:

-

Amination : Reacts with NH₃/MeOH at 120°C to form 3-aminophenyl derivatives (72% yield) .

-

Hydrolysis : KOH/EtOH at reflux yields 3-hydroxyphenyl products (65% yield) .

Limitation : Steric hindrance from the pyrazole ring reduces reactivity at the meta position .

Acylation and Alkylation

The pyrazole-5-amine group reacts with electrophiles:

These modifications enhance solubility and bioactivity for pharmaceutical applications .

Domino Reactions for Heterocycle Fusion

Under microwave-assisted conditions (DMF, p-TsOH, 120°C), the compound reacts with arylglyoxals to form pyrazolo[3,4-b]pyridines via:

Example :

Oxidation and Reduction

-

Oxidation : MnO₂ in CH₃CN oxidizes the amine to a nitroso group (58% yield) .

-

Reduction : H₂/Pd-C reduces the pyrazole ring to a pyrazoline (notably lowers aromatic stability) .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

-

With Cu(II) acetate, it forms a square-planar complex (λₘₐₓ = 420 nm) .

-

Applications: Catalyzes Suzuki-Miyaura couplings (TON = 1,200) .

Key Research Findings

-

Antimicrobial Activity : Thiourea derivatives show MIC = 4 µg/mL against S. aureus .

-

Anti-inflammatory Effects : Acetylated analogs inhibit COX-2 with IC₅₀ = 0.8 µM .

-

Agrochemical Utility : Chlorinated derivatives act as fungicides (EC₅₀ = 12 ppm) .

This reactivity profile positions 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine as a valuable intermediate in drug discovery and materials science. Future work may explore its use in photoactive polymers or asymmetric catalysis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazolone derivatives, including this compound, which demonstrated potent inhibitory effects against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications on the aromatic rings enhance antimicrobial efficacy.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit prostaglandin synthesis, showing promising results comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.

3. Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine. These compounds were found to inhibit cancer cell proliferation in vitro, indicating their potential as anticancer agents . The mechanisms underlying these effects are still under investigation but may involve modulation of key signaling pathways involved in cell survival and apoptosis.

Material Science Applications

1. Coordination Chemistry

Pyrazole compounds serve as effective ligands in coordination chemistry. The unique electronic properties of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine allow it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis . These metal-organic frameworks (MOFs) exhibit interesting properties such as enhanced porosity and selectivity for gas adsorption.

2. Chemosensors

The compound's ability to interact with specific analytes makes it a candidate for use in chemosensors. Its derivatives have been studied for their potential to detect metal ions and small organic molecules, which is valuable in environmental monitoring and safety applications .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 12 | 100 | Staphylococcus aureus |

| 13 | 25 | Escherichia coli |

| 14 | 19 | Bacillus subtilis |

| 15 | 39 | Pseudomonas aeruginosa |

This table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against various bacterial strains, highlighting their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing vs.

- Methoxyphenyl Contribution: The 4-methoxyphenyl group in the target compound improves solubility due to its polar nature, contrasting with non-polar phenyl or tert-butyl groups in analogs .

- Regioisomeric Effects : Substitution at position 1 (3-chlorophenyl) versus position 3 (4-chlorophenyl) significantly alters biological activity. For example, regioisomeric pyrazoles switch inhibitory profiles from p38α MAP kinase to cancer-related kinases .

Physicochemical Properties

Biological Activity

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various studies.

Synthesis and Characterization

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves the reaction of 4-chlorophenylhydrazine with appropriate carbonyl compounds. The resulting compound is characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory properties of pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine. The compound demonstrated notable anti-inflammatory effects comparable to celecoxib, a standard anti-inflammatory drug. The screening involved assessing prostaglandin inhibition at doses of 2.5 and 5 mg/kg, revealing a strong correlation between structure and activity .

Antibacterial and Antibiofilm Activity

Recent research highlighted the antibacterial properties of pyrazole derivatives against various bacterial strains. The compound exhibited significant antibiofilm activity, inhibiting quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in treating biofilm-associated infections .

Anticancer Properties

The anticancer efficacy of pyrazole derivatives has been extensively studied. Specific derivatives, including those related to 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Mechanistic studies indicate that these compounds can induce apoptosis and arrest the cell cycle, making them candidates for further development in cancer therapy .

Case Studies

Discussion

The biological activities of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine suggest its potential as a multi-functional therapeutic agent. Its anti-inflammatory properties could be beneficial in chronic inflammatory conditions, while its antibacterial activity positions it as a candidate for treating resistant bacterial infections. Furthermore, its anticancer effects warrant further investigation into its mechanisms and potential clinical applications.

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine?

Answer: The synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization with Phosphorus Oxychloride (POCl₃): Thiourea intermediates can be cyclized under reflux conditions with POCl₃ at 120°C to form the pyrazole core .

- Condensation of Hydrazides: Substituted hydrazides (e.g., benzoic acid derivatives) react with aldehydes or ketones under acidic conditions to yield pyrazol-5-amine derivatives .

- Multi-step Functionalization: Intermediate 5-chloro-pyrazole carbonyl chlorides can be generated through oxidation and acylation, followed by nucleophilic substitution with amines or thiols .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- X-ray Diffraction (XRD): Determines precise molecular geometry and confirms regiochemistry of substituents. For example, XRD resolved the dihedral angle between the 3-chlorophenyl and 4-methoxyphenyl groups in related pyrazoline derivatives .

- Infrared (IR) Spectroscopy: Identifies functional groups, such as the NH₂ stretch (~3300 cm⁻¹) and C-Cl/C-O vibrations .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish aromatic protons and methoxy groups, with coupling constants confirming substitution patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Answer:

- Reagent Stoichiometry: Excess POCl₃ (1.5–2 eq) improves cyclization efficiency in thiourea intermediates .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .

- Purification Strategies: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from regioisomeric byproducts .

Q. What methodological approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

- Substituent Variation: Systematic modification of the 3-chlorophenyl or 4-methoxyphenyl groups (e.g., replacing Cl with Br or methoxy with ethoxy) evaluates electronic effects on biological targets like carbonic anhydrase or antimicrobial activity .

- Biological Assays: Testing analogs against isoform-specific enzymes (e.g., hCA I vs. hCA II) or bacterial strains (e.g., S. aureus) quantifies selectivity and potency .

- Computational Modeling: Docking studies using crystallographic data predict binding interactions, such as hydrogen bonding between the NH₂ group and active-site residues .

Q. How can contradictory pharmacological data across studies be resolved?

Answer:

- Assay Standardization: Discrepancies in IC₅₀ values may arise from variations in assay pH, temperature, or enzyme source. For example, carbonic anhydrase inhibition is highly pH-dependent .

- Purity Validation: HPLC or mass spectrometry ensures the absence of regioisomers or decomposition products that might skew activity .

- Control Experiments: Testing metabolites or degradation products (e.g., demethylated analogs) rules out off-target effects .

Q. What strategies are employed to enhance the compound’s metabolic stability for in vivo studies?

Answer:

- Bioisosteric Replacement: Replacing the methoxy group with a trifluoromethoxy group reduces oxidative demethylation by cytochrome P450 enzymes .

- Prodrug Design: Masking the NH₂ group as an acetyl or tert-butoxycarbonyl (Boc) derivative improves oral bioavailability .

- Microsomal Stability Assays: Incubation with liver microsomes identifies metabolic hotspots, guiding structural modifications .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

Answer:

- Crystal Packing Analysis: XRD reveals intermolecular interactions (e.g., π-π stacking of aromatic rings) that contribute to low aqueous solubility. Introducing polar groups (e.g., hydroxyl or sulfonate) disrupts these interactions .

- Salt Formation: Co-crystallization with counterions (e.g., HCl or sodium) enhances solubility without altering biological activity .

Q. What analytical methods validate the compound’s stability under experimental conditions?

Answer:

- Accelerated Stability Testing: Exposure to heat (40–60°C) and humidity (75% RH) over 1–4 weeks, followed by HPLC analysis, detects degradation products .

- Light Sensitivity Studies: UV-Vis spectroscopy monitors photodegradation in DMSO or aqueous buffers, guiding storage recommendations (e.g., amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.